

AZD5462 Pharmacokinetic Data Interpretation: A Technical Support Resource

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This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting pharmacokinetic (PK) data related to the investigational drug **AZD5462**. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Investigating Variability in AZD5462 Pharmacokinetic Data

High variability in pharmacokinetic data can obscure the true characteristics of a compound. Below are common sources of variability and recommended steps for investigation.



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Potential Issue	Recommended Troubleshooting Steps
Unexpected Inter-Individual Variability	- Review Subject Demographics: Analyze pharmacokinetic data based on age, sex, and ethnicity. The Phase I trial for AZD5462 included cohorts of Japanese descent, suggesting potential for ethnic differences in drug metabolism and transport Genetic Polymorphisms: Consider genotyping for common polymorphisms in drug-metabolizing enzymes and transporters, as these can significantly influence drug exposure. While specific enzymes for AZD5462 metabolism in humans are not yet fully elucidated, future data from drug-drug interaction studies may provide insights into relevant pathways to investigate Concomitant Medications: Verify and document all concomitant medications AZD5462 is being studied for its interaction potential with substrates of CYP3A4, OATP1B1/3, BCRP, and P-gp. Co-administration with inhibitors or inducers of these pathways could alter AZD5462's pharmacokinetics.
Inconsistent Absorption	- Food Effects: Assess the impact of food on drug absorption. A clinical study has investigated the effect of a high-fat meal on the bioavailability of AZD5462. Ensure strict adherence to fasting or fed states as per the study protocol Formulation Differences: Be aware of the formulation used (e.g., oral solution vs. film-coated tablet). A study has shown that the bioavailability of the film-coated tablet was lower than that of the oral solution.[1] - Gastrointestinal Conditions: Document any gastrointestinal issues in study subjects, as conditions like vomiting or altered gastric motility can affect drug absorption. The most common

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	adverse events reported in the Phase 1 study were gastrointestinal disorders.[2][3]
Non-Linear Pharmacokinetics	- Dose Proportionality: The exposure to AZD5462 has been observed to increase more than proportionately with the dose, indicating non-linear pharmacokinetics.[2][3] This could be due to the saturation of metabolic enzymes or transporters at higher doses. When designing studies, consider a wide range of doses to characterize this non-linearity.
Altered Drug Clearance	- Renal Function: A dedicated study is planned to evaluate the pharmacokinetics of AZD5462 in participants with renal impairment. For subjects with compromised renal function, anticipate potential changes in drug clearance and adjust monitoring accordingly Hepatic Function: While a specific study in hepatically impaired subjects has not been identified, it is a critical factor to consider given that the metabolism of AZD5462 in rats involves oxygenation and glucuronidation, which primarily occur in the liver.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AZD5462?

A1: **AZD5462** is a selective oral allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[5][6][7] It mimics the actions of the hormone relaxin, which has effects on systemic hemodynamics and kidney function.[2]

Q2: What are the key pharmacokinetic parameters of **AZD5462** from preclinical and Phase I studies?

A2: The following tables summarize the available pharmacokinetic data for AZD5462.



Table 1: Preclinical Pharmacokinetic Parameters of AZD5462[8]

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Intravenous Half-Life (hours)	Oral Half- Life (hours)	Oral Bioavailabil ity (%)
Rat	24	0.98	1.2	2.9	58
Monkey	9.1	0.56	4.7	7.2	12

Table 2: Human Pharmacokinetic Parameters of **AZD5462** (Single Ascending Dose in Healthy Volunteers)[2][3]

Parameter	Value
Median Tmax	0.53 - 1.75 hours
Geometric Mean Terminal Half-Life	3 - 6 hours
Dose Proportionality	Exposure increased more than proportionately with dose

Q3: How is AZD5462 metabolized?

A3: In rats, the metabolic pathways of **AZD5462** include oxygenation and glucuronidation.[4] In vitro studies have shown that **AZD5462** has no risk of CYP450 enzyme inhibition. A mass balance study in humans is planned to further investigate absorption, metabolism, and excretion.

Q4: Are there any known drug-drug interactions with **AZD5462**?

A4: A clinical study is planned to assess the effect of multiple doses of **AZD5462** on the pharmacokinetics of oral midazolam (a CYP3A4 probe), rosuvastatin (an OATP1B1/3 and BCRP probe), and digoxin (a P-gp probe). This will provide crucial information on the potential for **AZD5462** to act as a perpetrator of drug-drug interactions.

Q5: What is the effect of food on the pharmacokinetics of AZD5462?



A5: A clinical study has been conducted to evaluate the effect of a high-fat meal on the bioavailability of **AZD5462**.[1] The results of this study will be important for advising patients on whether to take the drug with or without food.

Experimental Protocols and Visualizations Experimental Workflow for a First-in-Human Single Ascending Dose (SAD) Study

The following diagram illustrates a typical workflow for a SAD study, similar to the Phase I trial conducted for **AZD5462**.



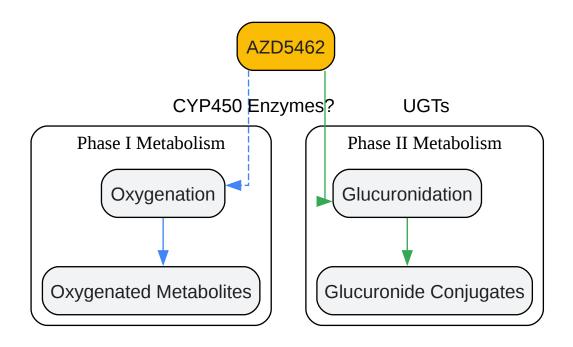
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Caption: Workflow of a Single Ascending Dose (SAD) Clinical Trial.

Proposed Metabolic Pathway of AZD5462 in Rats

Based on preclinical data, the following diagram illustrates the known metabolic pathways for **AZD5462** in rats.





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Caption: Proposed Metabolic Pathways of **AZD5462** in Rats.

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